molecular formula C6H7ClN2 B573133 4-Chloro-3-methylpyridin-2-amine CAS No. 1227595-52-9

4-Chloro-3-methylpyridin-2-amine

Cat. No.: B573133
CAS No.: 1227595-52-9
M. Wt: 142.586
InChI Key: NEWSMCBOBUNQGQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 2-position. This compound is known for its weak basicity and solubility in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methylpyridin-2-amine involves the chlorination of 3-methylpyridin-2-amine. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-methylpyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and amine groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Chloro-3-methylpyridin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWSMCBOBUNQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855915
Record name 4-Chloro-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-52-9
Record name 4-Chloro-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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